molecular formula C12H16O3 B091965 3-Hydroxy-3-methyl-2-phenylpentanoic acid CAS No. 148-19-6

3-Hydroxy-3-methyl-2-phenylpentanoic acid

Cat. No. B091965
CAS RN: 148-19-6
M. Wt: 208.25 g/mol
InChI Key: BRLCKFCMSQYRNU-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-2-phenylpentanoic acid, also known as HMPA, is a chiral compound that belongs to the family of beta-hydroxy acids. It is widely used in the pharmaceutical industry due to its unique chemical properties and therapeutic potential. HMPA is an important intermediate in the synthesis of various drugs and biologically active molecules.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-3-methyl-2-phenylpentanoic acid is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. 3-Hydroxy-3-methyl-2-phenylpentanoic acid is also thought to exert its antioxidant activity by scavenging free radicals and preventing oxidative damage to cells and tissues.

Biochemical And Physiological Effects

3-Hydroxy-3-methyl-2-phenylpentanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 3-Hydroxy-3-methyl-2-phenylpentanoic acid has also been shown to lower blood glucose levels in diabetic animals and to inhibit the growth of cancer cells in vitro. In addition, 3-Hydroxy-3-methyl-2-phenylpentanoic acid has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

3-Hydroxy-3-methyl-2-phenylpentanoic acid is a versatile compound that has a wide range of applications in laboratory experiments. Its unique chemical properties make it an ideal intermediate in the synthesis of various drugs and biologically active molecules. However, 3-Hydroxy-3-methyl-2-phenylpentanoic acid has some limitations in laboratory experiments. It is a chiral compound that exists in two enantiomeric forms, which can complicate its synthesis and analysis. In addition, 3-Hydroxy-3-methyl-2-phenylpentanoic acid is a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 3-Hydroxy-3-methyl-2-phenylpentanoic acid. One area of research is the development of new synthetic methods for 3-Hydroxy-3-methyl-2-phenylpentanoic acid and its derivatives. Another area of research is the investigation of the mechanism of action of 3-Hydroxy-3-methyl-2-phenylpentanoic acid and its potential as a therapeutic agent in various diseases. In addition, future research could focus on the development of new drug delivery systems for 3-Hydroxy-3-methyl-2-phenylpentanoic acid and its derivatives, which could improve their bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, 3-Hydroxy-3-methyl-2-phenylpentanoic acid is a chiral compound that has a wide range of applications in the pharmaceutical industry. It is an important intermediate in the synthesis of various drugs and biologically active molecules. 3-Hydroxy-3-methyl-2-phenylpentanoic acid has been extensively studied for its therapeutic potential in various diseases, and has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. 3-Hydroxy-3-methyl-2-phenylpentanoic acid has also been investigated for its potential as an antioxidant, antitumor, and anti-diabetic agent. Future research on 3-Hydroxy-3-methyl-2-phenylpentanoic acid could lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The most common method for synthesizing 3-Hydroxy-3-methyl-2-phenylpentanoic acid is through the aldol condensation reaction between 2-phenylacetaldehyde and 2-methylpropanal. This reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then acidified to obtain 3-Hydroxy-3-methyl-2-phenylpentanoic acid as a white crystalline solid. Other methods for synthesizing 3-Hydroxy-3-methyl-2-phenylpentanoic acid include the oxidation of 3-hydroxy-3-methyl-2-phenylpropanal and the hydrolysis of 3-hydroxy-3-methyl-2-phenylpentanenitrile.

Scientific Research Applications

3-Hydroxy-3-methyl-2-phenylpentanoic acid has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. 3-Hydroxy-3-methyl-2-phenylpentanoic acid has also been investigated for its potential as an antioxidant, antitumor, and anti-diabetic agent. In addition, 3-Hydroxy-3-methyl-2-phenylpentanoic acid has been used as a chiral building block in the synthesis of various drugs and biologically active molecules.

properties

CAS RN

148-19-6

Product Name

3-Hydroxy-3-methyl-2-phenylpentanoic acid

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-hydroxy-3-methyl-2-phenylpentanoic acid

InChI

InChI=1S/C12H16O3/c1-3-12(2,15)10(11(13)14)9-7-5-4-6-8-9/h4-8,10,15H,3H2,1-2H3,(H,13,14)

InChI Key

BRLCKFCMSQYRNU-UHFFFAOYSA-N

SMILES

CCC(C)(C(C1=CC=CC=C1)C(=O)O)O

Canonical SMILES

CCC(C)(C(C1=CC=CC=C1)C(=O)O)O

synonyms

2-phenyl-3-methyl-3-hydroxypentanoic acid
3-methyl-2-phenyl-3-hydroxypentanoic acid
penfenon
penphenone
penphenone, sodium salt

Origin of Product

United States

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